molecular formula C21H22N4O3S B2434954 N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-90-3

N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2434954
CAS No.: 921499-90-3
M. Wt: 410.49
InChI Key: KOSARMSFIRCDAK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, a compound with the CAS number 921499-90-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of 410.5 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer agents.

Cytotoxicity Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives based on the thiazole framework have shown potent cytotoxic effects against HepG2 liver cancer cells with an IC50 value of 0.62 ± 0.34 μM, outperforming the standard drug Sorafenib (IC50 = 1.62 ± 0.27 μM) .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound 27HepG20.62 ± 0.34
SorafenibHepG21.62 ± 0.27

The mechanism underlying the cytotoxic effects of this compound is believed to involve cell cycle arrest and induction of apoptosis. Specifically, studies indicate that this compound can induce G2/M phase arrest in cancer cells, preventing their progression into mitosis . Additionally, it has been shown to inhibit the migration and colony formation of cancer cells, further highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Inhibition of HCC Cell Migration : A study focused on the effects of ureido-substituted thiazole derivatives reported that these compounds significantly inhibited the migration of HepG2 cells, which is critical in cancer metastasis .
  • Kinase Profiling : Molecular modeling studies have identified IGF1R (Insulin-like Growth Factor 1 Receptor) as a key target for these compounds, with compound 27 demonstrating potent inhibition (76.84% at 10 μM). This suggests a targeted approach to interfere with signaling pathways crucial for tumor growth and survival .
  • Drug-Like Properties : Computational predictions indicate that this compound possesses favorable drug-like properties, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-18-10-5-4-9-17(18)24-19(26)12-16-13-29-21(23-16)25-20(27)22-15-8-6-7-14(2)11-15/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSARMSFIRCDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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